Aqueous Solubility: ~170-Fold Enhancement Over 7-Nitro Analog Enables Direct Use in Aqueous Biological Assays
The estimated aqueous solubility of 7-chloro-2,1,3-benzoxadiazol-4-amine at 25 °C is 523.9 mg/L, compared to only 3.089 mg/L for 7-nitro-2,1,3-benzoxadiazol-4-amine (CAS 10199-91-4)—an approximately 170-fold solubility advantage . Both estimates were generated using the WSKOW v1.41 module of EPI Suite, providing a methodologically consistent cross-study comparison. This solubility difference translates to a calculated maximum aqueous concentration of ~3.1 mM for the 7-chloro compound versus ~0.017 mM for the 7-nitro analog, meaning the chloro derivative can achieve biologically relevant concentrations (low micromolar) without requiring organic co-solvents that may confound assay readouts .
| Evidence Dimension | Aqueous solubility at 25 °C |
|---|---|
| Target Compound Data | 523.9 mg/L (estimated, WSKOW v1.41, EPI Suite) |
| Comparator Or Baseline | 7-Nitro-2,1,3-benzoxadiazol-4-amine (CAS 10199-91-4): 3.089 mg/L (estimated, WSKOW v1.41, EPI Suite) |
| Quantified Difference | ~170-fold higher solubility (523.9 / 3.089 ≈ 169.6) |
| Conditions | Estimated water solubility at 25 °C; WSKOW v1.41 module of EPI Suite; log Kow used for 7-Cl: 2.43; log Kow used for 7-NO₂: 1.82 |
Why This Matters
The ~170-fold solubility advantage enables the 7-chloro compound to be formulated at biologically relevant concentrations in predominantly aqueous media without organic co-solvents, directly impacting assay design freedom and reducing solvent-induced artifacts in biochemical and cell-based experiments.
